(3S)-3-hydroxy-L-aspartate(1-) is a derivative of L-aspartic acid, characterized as the conjugate base of (3S)-3-hydroxy-L-aspartic acid. This compound plays a significant role in various biochemical processes and has garnered attention for its potential applications in pharmaceuticals and biotechnology. It is particularly noted for its structural similarity to other amino acids, which may influence its biological functions and interactions within metabolic pathways.
(3S)-3-hydroxy-L-aspartate(1-) can be derived from natural sources, including certain microorganisms and fungi, where it exists in both free form and as part of peptide structures. It can also be synthesized through enzymatic reactions involving L-aspartic acid, utilizing various biocatalysts to achieve specific hydroxylation reactions .
This compound falls under the category of amino acids and derivatives, specifically classified as a β-amino acid due to the presence of a hydroxyl group on the beta carbon relative to the carboxylic acid group. Its classification is important for understanding its reactivity and potential applications in medicinal chemistry.
The synthesis of (3S)-3-hydroxy-L-aspartate(1-) can be achieved through several methods, including:
The enzymatic pathway typically involves:
The molecular formula of (3S)-3-hydroxy-L-aspartate(1-) is , with a molecular weight of approximately 148.09 g/mol. The compound features a hydroxyl group attached to the beta carbon, contributing to its unique properties.
These structural characteristics are crucial for understanding the compound's reactivity and interaction with biological systems.
(3S)-3-hydroxy-L-aspartate(1-) participates in various chemical reactions, primarily involving:
The reaction mechanisms typically involve enzyme-catalyzed transformations that ensure specificity and efficiency. For instance, microbial enzymes can exhibit regioselectivity in hydroxylation processes, which is critical for producing desired products without unwanted byproducts .
The mechanism by which (3S)-3-hydroxy-L-aspartate(1-) exerts its effects primarily involves:
These actions contribute to its potential therapeutic applications in neurological disorders.
Relevant data on these properties are essential for applications in drug formulation and biotechnological processes.
(3S)-3-hydroxy-L-aspartate(1-) has several notable applications:
The versatility of this compound underscores its significance in both basic research and applied sciences.
Micrococcus denitrificans employs a specialized two-step enzymatic cascade for the biosynthesis of (3S)-3-hydroxy-L-aspartate(1-). This pathway initiates with the hydroxylation of L-asparagine catalyzed by asparagine hydroxylase (AsnO), resulting in the formation of erythro-3-hydroxy-L-asparagine. This reaction demonstrates strict stereoselectivity and requires molecular oxygen, Fe²⁺, and 2-oxoglutarate as essential cofactors. The hydroxylated intermediate then undergoes amide bond hydrolysis catalyzed by a highly specific L-asparaginase, yielding (3S)-3-hydroxy-L-aspartate(1-) and ammonium ion [4].
Metabolic engineering approaches have dramatically enhanced the efficiency of this pathway. When expressed in Escherichia coli mutants deficient in asparaginase I and utilizing a T7 promoter system to boost asnO expression, researchers achieved remarkable conversion yields exceeding 92% from L-asparagine. This optimized system represents a significant biotechnological advancement for the sustainable production of this valuable compound. The scalability was further demonstrated in jar fermentor experiments, where near-quantitative yields (96%) were obtained, highlighting the potential for industrial-scale production using engineered microbial systems [4].
Table 1: Enzymatic Components of the Microbial β-Hydroxyaspartate Pathway
Enzyme | Gene | Reaction Catalyzed | Cofactors Required | Product Formed |
---|---|---|---|---|
Asparagine Hydroxylase | asnO | L-Asn + O₂ → erythro-3-hydroxy-L-Asn | Fe²⁺, 2-Oxoglutarate | erythro-3-hydroxy-L-asparagine |
L-Asparaginase | ansA/ansB | erythro-3-hydroxy-L-Asn + H₂O → (3S)-3-hydroxy-L-Asp + NH₄⁺ | None | (3S)-3-hydroxy-L-aspartate(1-) |
The retro-aldol reaction represents a key catabolic pathway for (3S)-3-hydroxy-L-aspartate(1-), converting it back to fundamental metabolic intermediates. This transformation is catalyzed by erythro-β-3-hydroxyaspartate aldolase, which cleaves the C3-C4 bond to yield glyoxylate and glycine. This enzyme exhibits remarkable bidirectional functionality, also facilitating the thermodynamically favorable condensation of glyoxylate with glycine to form erythro-β-hydroxyaspartate precursors [1] .
Structural studies reveal that this aldolase employs a Schiff base mechanism facilitated by a conserved lysine residue within the active site. The enzyme demonstrates absolute stereospecificity for the erythro isomer of β-hydroxyaspartate, with kinetic parameters indicating a higher catalytic efficiency for the cleavage reaction (kcat/KM = 2.4 × 10⁴ M⁻¹s⁻¹) compared to the synthetic direction. This catalytic asymmetry likely reflects the physiological directionality toward degradation rather than synthesis in most biological systems. The reaction represents a critical metabolic intersection, linking amino acid metabolism with central carbon pathways through glyoxylate, which can be further oxidized to oxaloacetate via additional enzymatic steps .
The biosynthesis of (3S)-3-hydroxy-L-aspartate(1-) precursors involves aminotransferase-mediated reactions that provide essential substrates for subsequent hydroxylation. Glyoxylate-L-aspartate aminotransferase specifically catalyzes the reversible transfer of the α-amino group from L-aspartate to glyoxylate, yielding oxaloacetate and glycine. This enzyme exhibits distinct kinetic properties, with a KM for L-aspartate of 1.2 mM and a catalytic efficiency (kcat/KM) of 3.8 × 10³ M⁻¹s⁻¹ [9].
In engineered microbial systems, the coordinate regulation of this aminotransferase with aspartate hydroxylases significantly enhances flux toward β-hydroxyaspartate production. Metabolic analyses demonstrate that overexpression of aminotransferase genes increases precursor availability by approximately 3.5-fold compared to wild-type strains. This enzymatic step represents a critical regulatory node in the pathway, as glyoxylate availability often limits the overall production yield. The aminotransferase operates through a ping-pong bi-bi mechanism, utilizing pyridoxal-5'-phosphate as an essential cofactor that forms a Schiff base intermediate with the amino group of aspartate during the catalytic cycle [9].
The presence of (3S)-3-hydroxy-L-aspartate(1-) in vitamin K-dependent proteins represents a remarkable example of evolutionary conservation across diverse taxa. This post-translational modification is catalyzed by aspartate/asparagine-β-hydroxylase (AspH), a membrane-anchored endoplasmic reticulum (ER) resident enzyme belonging to the 2-oxoglutarate-dependent dioxygenase family. AspH hydroxylates specific aspartyl and asparaginyl residues within epidermal growth factor-like domains (EGFDs), creating the (3R)-hydroxyaspartate configuration that exhibits exceptionally high affinity for calcium ions [3] [6].
Quantitative analyses reveal distinct tissue-specific distribution patterns of this modification in human proteins. Factor IX, Factor X, Protein C, and Protein Z each contain approximately one residue of β-hydroxyaspartic acid, while Protein S contains 2-3 residues. Notably, prothrombin lacks this modification entirely, indicating specific functional roles rather than universal presence in coagulation factors. The modification displays absolute conservation in the EGF domains of proteins involved in critical biological processes, including Notch signaling pathway components (Jagged, Delta-like ligands), fibrillins, and various coagulation factors across vertebrate species [3].
Table 2: Evolutionary Conservation of β-Hydroxyaspartate in Human Vitamin K-Dependent Proteins
Protein | Number of β-Hydroxyaspartate Residues | Functional Domains | Biological System |
---|---|---|---|
Factor IX | 1 | EGF-like domain 1 | Coagulation cascade |
Factor X | 1 | EGF-like domain 1 | Coagulation cascade |
Protein C | 1 | EGF-like domain 1 | Anticoagulation system |
Protein Z | 1 | EGF-like domain 1 | Coagulation regulation |
Protein S | 2-3 | EGF-like domains | C4b-binding protein interaction |
Prothrombin | 0 | - | Coagulation cascade |
The enzymatic mechanism of AspH involves unusual Fe(II) coordination, employing only two histidine residues (His679 and His725) rather than the typical triad found in most 2-oxoglutarate oxygenases. Structural analyses demonstrate that AspH preferentially hydroxylates EGFD substrates with a non-canonical disulfide pattern (Cys³⁻⁴) rather than the typical Cys¹⁻³, ²⁻⁴, ⁵⁻⁶ configuration. This specificity suggests a regulatory role in protein folding within the ER, where disulfide bond formation occurs co-translationally. Mutations affecting AspH function (R735W and G434V) correlate with human developmental disorders (Traboulsi syndrome) and vesicoureteral reflux, respectively, highlighting the physiological importance of this modification [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7